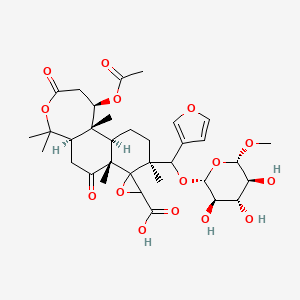
POLY(DISPERSE RED 19-P-PHENYLENE DIACRY
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
POLY(DISPERSE RED 19-P-PHENYLENE DIACRY): is a polymer known for its unique optical properties. It is an azo polymer, which means it contains azo groups (-N=N-) that are responsible for its vivid red color. This compound is primarily used in applications requiring reversible optical storage and large photoinduced refractive index changes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of POLY(DISPERSE RED 19-P-PHENYLENE DIACRY) typically involves the polymerization of Disperse Red 19 with p-phenylene diacrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The reaction conditions often include a temperature range of 180-190°C (dec.) and the use of solvents like tetrahydrofuran (THF) and chloroform, in which the polymer is soluble .
Industrial Production Methods: : Industrial production of this compound) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the polymer. The polymer is then purified and processed into the desired form for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: : POLY(DISPERSE RED 19-P-PHENYLENE DIACRY) undergoes several types of chemical reactions, including:
Oxidation: The azo groups can be oxidized under specific conditions.
Reduction: The azo groups can also be reduced to amines.
Substitution: Various substituents can be introduced into the polymer chain through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are commonly used.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azo groups typically results in the formation of nitro compounds, while reduction leads to the formation of amines .
Wissenschaftliche Forschungsanwendungen
POLY(DISPERSE RED 19-P-PHENYLENE DIACRY) has a wide range of scientific research applications, including:
Chemistry: Used in the study of polymerization reactions and the development of new polymeric materials.
Biology: Employed in the creation of biosensors and other diagnostic tools due to its optical properties.
Medicine: Investigated for potential use in drug delivery systems and medical imaging.
Industry: Utilized in the production of optical storage devices, waveguide structures, and other photonic applications
Wirkmechanismus
The mechanism by which POLY(DISPERSE RED 19-P-PHENYLENE DIACRY) exerts its effects is primarily through its photoinduced refractive index changes. The azo groups in the polymer undergo reversible trans-cis isomerization upon exposure to light, leading to changes in the polymer’s optical properties. This mechanism is exploited in applications such as optical storage and waveguide structures .
Vergleich Mit ähnlichen Verbindungen
POLY(DISPERSE RED 19-P-PHENYLENE DIACRY) is unique due to its specific combination of azo groups and p-phenylene diacrylate. Similar compounds include other azo polymers and polymers containing p-phenylene diacrylate, such as:
POLY(DISPERSE RED 1-P-PHENYLENE DIACRY): Similar in structure but with different optical properties.
POLY(DISPERSE RED 13-P-PHENYLENE DIACRY): Another azo polymer with distinct applications in optical storage.
POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE): A closely related compound with slight variations in its chemical structure
These comparisons highlight the unique properties of this compound), making it suitable for specific applications in optical and photonic technologies.
Eigenschaften
CAS-Nummer |
134847-52-2 |
|---|---|
Molekularformel |
C9H11N5 |
Molekulargewicht |
0 |
Synonyme |
POLY(DISPERSE RED 19-P-PHENYLENE DIACRY& |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-PROPENAMIDE, 2-CYANO-N-PHENYL-3-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)-](/img/structure/B1176794.png)
